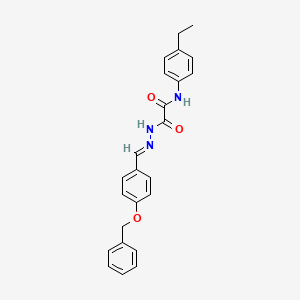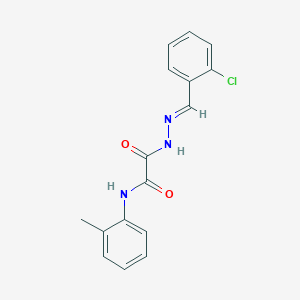![molecular formula C14H12INO2 B15015799 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol is a Schiff base compound. Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol involves the condensation reaction between 2-hydroxybenzaldehyde and 2-amino-4-iodo-6-methylphenol . The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol involves its ability to form coordination complexes with metal ions. The azomethine nitrogen and hydroxyl oxygen atoms act as donor sites, allowing the compound to bind to metal ions and form stable complexes . These complexes can then participate in various catalytic and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol: Lacks the iodine and methyl groups, resulting in different chemical and physical properties.
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-4-methylphenol: Similar structure but without the iodine atom, affecting its reactivity and applications.
Uniqueness
The presence of the iodine atom in 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol enhances its reactivity, making it suitable for specific substitution reactions. Additionally, the methyl group provides steric hindrance, influencing the compound’s overall stability and interaction with other molecules.
Eigenschaften
Molekularformel |
C14H12INO2 |
|---|---|
Molekulargewicht |
353.15 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenyl)iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C14H12INO2/c1-9-6-10(14(18)11(15)7-9)8-16-12-4-2-3-5-13(12)17/h2-8,17-18H,1H3 |
InChI-Schlüssel |
BCICWNXKNFDKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15015731.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)


![4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15015748.png)
![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)

![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15015769.png)
![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B15015811.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
